2,4,5-Trifluorobenzylmethylsulfone
Description
Properties
CAS No. |
886498-44-8 |
|---|---|
Molecular Formula |
C8H7F3O2S |
Molecular Weight |
224.2 g/mol |
IUPAC Name |
1,2,4-trifluoro-5-(methylsulfonylmethyl)benzene |
InChI |
InChI=1S/C8H7F3O2S/c1-14(12,13)4-5-2-7(10)8(11)3-6(5)9/h2-3H,4H2,1H3 |
InChI Key |
DHUUUTRYHQFMJX-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)CC1=CC(=C(C=C1F)F)F |
Canonical SMILES |
CS(=O)(=O)CC1=CC(=C(C=C1F)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physical Properties
The table below compares 2,4,5-Trifluorobenzylmethylsulfone with structurally related sulfone-containing compounds, focusing on molecular features and physical properties inferred from the evidence:
Key Observations:
- Substituent Position Effects : The melting point of methylsulfonylbenzoic acids varies significantly with substituent position (e.g., 2- vs. 3-methylsulfonyl derivatives: 137–140°C vs. 230°C) . This suggests that the fluorine substitution pattern in this compound may similarly influence its thermal stability.
Reactivity and Functional Group Comparisons
- Sulfone Group Reactivity : The sulfone group (-SO₂-) in this compound is less nucleophilic compared to sulfonamides (e.g., metsulfuron-methyl) but more stable under acidic conditions . This stability makes it suitable for harsh synthetic conditions.
- Fluorinated analogs are typically more resistant to oxidative degradation .
Preparation Methods
Direct Sulfonylation of Trifluorobenzyl Precursors
One effective method involves the direct reaction of 2,4,5-trifluorobenzyl halides (usually chlorides or bromides) with methylsulfinate salts or methylsulfinic acid derivatives to form the methylsulfone group.
$$
\text{2,4,5-Trifluorobenzyl chloride} + \text{Methylsulfinate salt} \rightarrow \text{2,4,5-Trifluorobenzylmethylsulfone}
$$
| Parameter | Typical Range/Value |
|---|---|
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) |
| Temperature | 50–100 °C |
| Reaction Time | 4–12 hours |
| Base/Catalyst | Mild bases such as K2CO3 or NaHCO3 |
| Yield | 60–85% |
This method benefits from straightforward reagents and moderate conditions but requires careful control to avoid side reactions such as overoxidation or elimination.
Stepwise Synthesis via Trifluorobenzyl Intermediates
Another approach involves first synthesizing 2,4,5-trifluorobenzyl alcohol or aldehyde intermediates, which are then converted into the methylsulfone via oxidation and sulfonylation steps.
Synthesis of 2,4,5-trifluorobenzyl alcohol/aldehyde:
- Starting from trifluorobenzene derivatives, selective lithiation or halogen-metal exchange followed by reaction with formaldehyde or oxidation yields the benzyl alcohol or aldehyde.
-
- The benzyl alcohol is converted to benzyl sulfide via reaction with methylthiol or methylsulfide reagents.
- Subsequent oxidation of the sulfide to sulfone using oxidants such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under acidic conditions.
Reaction Conditions and Yields:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Benzyl alcohol synthesis | n-BuLi, formaldehyde, THF, -78 °C to RT | 70–80 |
| Sulfide formation | Methylthiol, base, room temperature | 65–75 |
| Oxidation to sulfone | m-CPBA, dichloromethane, 0–25 °C | 80–90 |
This multistep method allows for better control over substitution patterns and purity but is more time-consuming.
Research Findings and Optimization Insights
Lewis acid catalysis has been explored to improve sulfone formation efficiency. For example, anhydrous aluminum chloride or calcium chloride can promote sulfonylation reactions by activating the benzyl halide.
Solvent effects: Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) enhance nucleophilicity of methylsulfinate salts, increasing reaction rates and yields.
Oxidation step control: Using controlled equivalents of oxidants like m-CPBA avoids overoxidation and degradation of the trifluorinated aromatic ring.
Temperature optimization: Moderate temperatures (50–80 °C) balance reaction kinetics and minimize side reactions.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Direct sulfonylation | 2,4,5-Trifluorobenzyl chloride + methylsulfinate salt | 50–100 °C, polar aprotic solvent | 60–85 | Simple, fewer steps | Possible side reactions |
| Stepwise via benzyl alcohol | n-BuLi, formaldehyde, methylthiol, m-CPBA | Low temp lithiation, oxidation | 70–90 | High purity, controlled substitution | Multi-step, longer synthesis time |
| Lewis acid catalyzed sulfonylation | Benzyl halide, Lewis acid, methylsulfinate | Room temp to 25 °C | 75–88 | Enhanced yield and selectivity | Requires careful handling of Lewis acids |
Notes on Fluorine Substitution Effects
The presence of fluorine atoms at the 2,4,5-positions on the benzyl ring significantly influences the reactivity:
Electron-withdrawing fluorines reduce the nucleophilicity of the aromatic ring but increase the electrophilicity of the benzylic position, facilitating nucleophilic substitution by methylsulfinate.
Fluorine substitution stabilizes the sulfone product, improving thermal and chemical stability.
Q & A
Q. What are the optimal synthetic routes for 2,4,5-Trifluorobenzylmethylsulfone, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves sulfonylation of a fluorinated benzyl precursor. For example, [4-(trifluoromethyl)phenyl]methanesulfonyl chloride (CAS: Not explicitly listed but structurally analogous to compounds in ) can be prepared via chlorosulfonation of 2,4,5-trifluorobenzyl derivatives. Key intermediates like 2,4,5-trifluorobenzyl chloride are synthesized by free-radical halogenation under UV light. Characterization of intermediates requires 1H/13C NMR to confirm substitution patterns and GC-MS to verify purity. For sulfonyl chloride intermediates, Fourier-transform infrared spectroscopy (FT-IR) is critical to confirm the S=O and S-Cl vibrational bands at ~1350 cm⁻¹ and ~530 cm⁻¹, respectively .
Q. How can researchers confirm the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography: Use HPLC with a C18 column and UV detection (λ = 210–230 nm) to assess purity.
- Spectroscopy: 1H NMR (δ 3.1–3.3 ppm for methylsulfone protons; δ 6.8–7.5 ppm for aromatic protons) and 13C NMR (δ 44–46 ppm for sulfone carbon) are essential.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., [M+H]+ for C8H7F3O2S: theoretical m/z 232.01).
- Reference Standards: Cross-validate with NIST Chemistry WebBook data for trifluoromethylated aromatics (e.g., 4-Fluoro-2-(trifluoromethyl)benzaldehyde in ) .
Advanced Research Questions
Q. How can contradictory data on reaction yields in fluorinated sulfone synthesis be resolved?
Methodological Answer: Contradictions often arise from differences in reaction conditions (e.g., solvent polarity, temperature). To resolve these:
- Design of Experiments (DoE): Use factorial design to isolate variables (e.g., temperature, catalyst loading).
- Kinetic Studies: Monitor reaction progress via in-situ FT-IR or Raman spectroscopy to identify rate-limiting steps.
- Computational Modeling: Apply density functional theory (DFT) to compare energy barriers for sulfonylation pathways. For example, steric hindrance from 2,4,5-trifluoro substitution may reduce nucleophilic attack efficiency, lowering yields .
Q. What structural factors influence the environmental persistence of this compound?
Methodological Answer: Fluorinated compounds often exhibit persistence due to C-F bond stability. Key factors:
- Substitution Pattern: The 2,4,5-trifluoro arrangement (meta/para positions) may hinder microbial degradation, as seen in PCBs with 2,4,5-chlorine substitution ().
- Sulfone Group: The electron-withdrawing sulfone moiety reduces electrophilic susceptibility.
- Analytical Validation: Use GC-MS/MS with EPA Method 8151A (modified for sulfones) to detect degradation products in environmental matrices (e.g., water, soil) .
Q. How can isotopic labeling track metabolic or degradation pathways of this compound?
Methodological Answer:
- 13C/2H Labeling: Synthesize isotopologues (e.g., 13C-labeled methylsulfone group) and use GC-MS or LC-HRMS to trace fragmentation patterns.
- Degradation Studies: Spike labeled compounds into environmental samples (e.g., microbial cultures) and monitor isotopic enrichment in metabolites, as demonstrated in biosynthetic studies of fluorinated styrenes ().
- Data Interpretation: Compare [M+1]+/[M+2]+ ratios to quantify precursor incorporation (e.g., 13C-labeled intermediates in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
